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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dolutegravir (DTG)-based antiretroviral therapy

(ART) regimens with alternative treatments for HIV-1 infection. The information presented is

collated from key clinical trials and is intended to inform research, scientific, and drug

development professionals.

Executive Summary
Dolutegravir, a second-generation integrase strand transfer inhibitor (INSTI), has become a

cornerstone of first-line and second-line ART regimens globally, as recommended by the World

Health Organization.[1] Clinical evidence consistently demonstrates its high efficacy in

achieving and maintaining virologic suppression. This guide delves into the comparative

performance of DTG-based regimens against other established ARTs, including those

containing efavirenz (EFV), other INSTIs like raltegravir and bictegravir, and boosted protease

inhibitors. Furthermore, it explores the efficacy and safety of a simplified two-drug regimen of

dolutegravir plus lamivudine (3TC).

Data Presentation: Comparative Efficacy and Safety
The following tables summarize key quantitative data from pivotal clinical trials, offering a side-

by-side comparison of dolutegravir-based regimens with other ARTs.
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Table 1: Virologic Suppression Rates in Treatment-Naïve
Adults

Clinical
Trial

Regimen 1
Virologic
Suppressio
n (Week 48)

Regimen 2
Virologic
Suppressio
n (Week 48)

Key
Findings

SINGLE

Dolutegravir

+

Abacavir/Lam

ivudine

88%

Efavirenz/Ten

ofovir/Emtricit

abine

81%

Dolutegravir

regimen was

superior to

the efavirenz

regimen.[2]

SPRING-2
Dolutegravir

+ 2 NRTIs
88%

Raltegravir +

2 NRTIs
85%

Dolutegravir

was non-

inferior to

raltegravir.[3]

FLAMINGO
Dolutegravir

+ 2 NRTIs
90%

Darunavir/rito

navir + 2

NRTIs

83%

Dolutegravir

was superior

to

darunavir/rito

navir.[3]

GEMINI 1 & 2
Dolutegravir

+ Lamivudine
91%

Dolutegravir

+ TDF/FTC
93%

Two-drug

regimen of

dolutegravir +

lamivudine

was non-

inferior to the

three-drug

regimen.[4][5]

NAMSAL

Dolutegravir

+ TDF/3TC or

FTC

74.5%

Efavirenz

(400mg) +

TDF/3TC or

FTC

69.0%

Dolutegravir-

based

regimen was

non-inferior to

low-dose

efavirenz.[6]

[7]
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Table 2: Discontinuation Rates Due to Adverse Events
Clinical Trial Regimen 1

Discontinuatio
n Rate

Regimen 2
Discontinuatio
n Rate

SINGLE

Dolutegravir +

Abacavir/Lamivu

dine

2%
Efavirenz/Tenofo

vir/Emtricitabine
10%

SPRING-2
Dolutegravir + 2

NRTIs
2%

Raltegravir + 2

NRTIs
2%

FLAMINGO
Dolutegravir + 2

NRTIs
2%

Darunavir/ritonav

ir + 2 NRTIs
4%

TANGO

Switch to

Dolutegravir/Lam

ivudine

3.5%
Continue TAF-

based regimen
0.5%

Table 3: Metabolic Outcomes - Weight Gain
Clinical Trial Regimen 1

Mean Weight
Gain

Regimen 2
Mean Weight
Gain

NAMSAL
Dolutegravir-

based
5.0 kg (median)

Efavirenz

(400mg)-based

3.0 kg (median)

[6][7]

Retrospective

Study (India)

Tenofovir/Lamivu

dine/Dolutegravir

+6.15 kg (at 12

months)

Tenofovir/Lamivu

dine/Efavirenz

+1.85 kg (at 12

months)[8]

Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.

SINGLE Trial Protocol
Objective: To compare the efficacy and safety of a dolutegravir-based regimen to an

efavirenz-based regimen in treatment-naïve HIV-1 infected adults.

Study Design: A Phase III, randomized, double-blind, active-controlled, multicenter study.
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Participant Population: Treatment-naïve, HLA*B5701-negative adults with HIV-1 infection.

Intervention:

Arm 1: Dolutegravir 50 mg once daily + abacavir/lamivudine fixed-dose combination.

Arm 2: Efavirenz/tenofovir/emtricitabine fixed-dose combination.

Primary Endpoint: The proportion of participants with plasma HIV-1 RNA <50 copies/mL at

Week 48, using the FDA "snapshot" algorithm.

Virologic Failure Definition: Confirmed plasma HIV-1 RNA ≥50 copies/mL on or after week

24.

Adverse Event Grading: Assessed using the Division of AIDS (DAIDS) Table for Grading the

Severity of Adult and Pediatric Adverse Events.

GEMINI 1 & 2 Trials Protocol
Objective: To compare the safety and efficacy of a two-drug regimen of dolutegravir plus

lamivudine with a three-drug regimen of dolutegravir plus tenofovir disoproxil

fumarate/emtricitabine in treatment-naïve HIV-1 infected adults.

Study Design: Two identical, Phase III, randomized, double-blind, multicenter, parallel-group,

non-inferiority studies.

Participant Population: Treatment-naïve adults with HIV-1 infection and a screening HIV-1

RNA of 1,000 to ≤500,000 copies/mL.

Intervention:

Arm 1: Dolutegravir 50 mg + lamivudine 300 mg once daily.

Arm 2: Dolutegravir 50 mg + tenofovir disoproxil fumarate/emtricitabine fixed-dose

combination once daily.

Primary Endpoint: The proportion of participants with plasma HIV-1 RNA <50 copies/mL at

Week 48 (FDA Snapshot algorithm).
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Virologic Failure Definition: Confirmed virologic withdrawal was defined as either virologic

nonresponse (a decrease in plasma HIV-1 RNA of <1 log10 copies/mL by Week 12, with

subsequent confirmation, unless plasma HIV-1 RNA is <200 copies/mL) or confirmed plasma

HIV-1 RNA ≥200 copies/mL on or after Week 24, or virologic rebound (confirmed rebound in

plasma HIV-1 RNA levels to ≥200 copies/mL after prior confirmed suppression to <200

copies/mL).[9]

Adverse Event Grading: Assessed using the DAIDS Table for Grading the Severity of Adult

and Pediatric Adverse Events.

TANGO Trial Protocol
Objective: To evaluate the efficacy and safety of switching to a fixed-dose combination of

dolutegravir/lamivudine in virologically suppressed adults with HIV-1 on a tenofovir

alafenamide (TAF)-based regimen.

Study Design: A Phase III, randomized, open-label, active-controlled, multicenter, non-

inferiority study.

Participant Population: Virologically suppressed (HIV-1 RNA <50 copies/mL for ≥6 months)

adults on a stable TAF-based regimen.

Intervention:

Arm 1: Switch to dolutegravir/lamivudine fixed-dose combination once daily.

Arm 2: Continue the current TAF-based regimen.

Primary Endpoint: The proportion of participants with a plasma HIV-1 RNA ≥50 copies/mL at

Week 48 (FDA Snapshot algorithm).

Virologic Failure Definition: Confirmed virologic withdrawal was defined as a confirmed

plasma HIV-1 RNA ≥200 copies/mL after previous suppression to <200 copies/mL.

Adverse Event Grading: Assessed using the DAIDS Table for Grading the Severity of Adult

and Pediatric Adverse Events.
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Mandatory Visualization
Dolutegravir Mechanism of Action: HIV Integrase
Inhibition
Dolutegravir is an integrase strand transfer inhibitor (INSTI).[10][11][12] It targets the HIV-1

integrase enzyme, which is essential for the replication of the virus. The enzyme facilitates the

integration of the viral DNA into the host cell's genome in a two-step process: 3'-processing and

strand transfer. Dolutegravir binds to the active site of the integrase enzyme, blocking the

strand transfer step and thereby preventing the integration of the viral DNA into the host

chromosome.[10][11]
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Caption: Dolutegravir inhibits the HIV integrase enzyme, preventing viral DNA integration.

Experimental Workflow: TANGO Clinical Trial
The TANGO study employed a randomized, open-label design to assess the efficacy of

switching to a two-drug regimen in virologically suppressed patients.
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Caption: Workflow of the TANGO clinical trial.

Logical Relationship: Dolutegravir Resistance Profile
Dolutegravir has a high genetic barrier to resistance. In treatment-naïve patients, the

development of resistance to dolutegravir is rare.
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Caption: Dolutegravir's high barrier to resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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